Cyclopenta[4,5]pyrrolo[2,3-B]pyridine, 5,6,7,8-tetrahydro

Physicochemical property Membrane permeability CNS drug design

Researchers requiring conformationally restricted hinge-binding fragments for kinase inhibitor discovery face limited options with non-fused 7-azaindole scaffolds that lack defined spatial geometry. This tetrahydrocyclopenta-fused pyrrolo[2,3-b]pyridine eliminates all rotatable bonds and reduces PSA to 24.4 Ų, providing preorganized H-bond donor/acceptor geometry for ATP-site targeting. • Zero rotatable bonds - minimal entropic penalty on target engagement • PSA 24.4 Ų & LogP 1.30 - favorable CNS drug-design parameters • 98% purity - direct use in parallel library synthesis without pre-purification • Three functionalization vectors: positions 2, 3, and pyrrole NH

Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
CAS No. 10299-71-5
Cat. No. B079126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopenta[4,5]pyrrolo[2,3-B]pyridine, 5,6,7,8-tetrahydro
CAS10299-71-5
SynonymsCYCLOPENTA[4,5]PYRROLO[2,3-B]PYRIDINE, 5,6,7,8-TETRAHYDRO
Molecular FormulaC10H10N2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)NC3=C2C=CC=N3
InChIInChI=1S/C10H10N2/c1-3-7-8-4-2-6-11-10(8)12-9(7)5-1/h2,4,6H,1,3,5H2,(H,11,12)
InChIKeyGNZGBYZTHJYVQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopenta[4,5]pyrrolo[2,3-B]pyridine: Scaffold Identity & Procurement


Cyclopenta[4,5]pyrrolo[2,3-B]pyridine, 5,6,7,8-tetrahydro (CAS 10299-71-5) is a tricyclic nitrogen-containing heterocycle with the molecular formula C10H10N2 and a molecular weight of 158.2 g/mol . The structure fuses a saturated cyclopentane ring onto the [4,5] face of a pyrrolo[2,3-b]pyridine core, producing a conformationally restricted 7-azaindole analog. Its calculated physicochemical properties include an experimental LogP of 1.30, a topological polar surface area (PSA) of 24.39 Ų, and zero rotatable bonds . The compound is commercially available at 98% purity from multiple suppliers and has been synthesized via a palladium-catalyzed Heck reaction with a reported yield of 65% .

Why Generic Pyrrolopyridine Substitution Fails


The tetrahydrocyclopenta-fused pyrrolo[2,3-b]pyridine scaffold is not freely interchangeable with simpler pyrrolo[2,3-b]pyridine or pyrrolo[2,3-d]pyrimidine cores. The saturated cyclopentane annulation eliminates all rotatable bonds (0 vs. 0 for the parent, but introduces significant conformational restriction of the ring system itself) and reduces the topological polar surface area from approximately 28.7 Ų (1H-pyrrolo[2,3-b]pyridine) to 24.4 Ų [1]. This altered spatial presentation of the hinge-binding nitrogen and hydrogen-bond donor can shift kinase selectivity profiles, as demonstrated across pyrrolopyridine scaffold-hopping campaigns where subtle ring-fusion changes produced >10-fold differences in off-target kinase inhibition [2]. Procuring an non-fused analog and expecting equivalent SAR translation therefore lacks a physicochemical or pharmacological basis.

Quantitative Differentiation vs. Comparator Scaffolds


Reduced Topological PSA vs. Parent Pyrrolopyridine

The tetrahydrocyclopenta-fused compound exhibits a lower topological PSA (24.39 Ų) compared to the unsubstituted parent 1H-pyrrolo[2,3-b]pyridine, for which a PSA of approximately 28.7 Ų is calculated [1]. A reduction of 4.3 Ų in PSA can translate to improved passive membrane permeability, particularly relevant for crossing the blood-brain barrier where PSA values below 60–70 Ų are desirable, but every angstrom-squared reduction matters for optimizing brain penetration [2].

Physicochemical property Membrane permeability CNS drug design

Lower LogP vs. Parent Pyrrolopyridine

The experimentally determined LogP of 1.30 for the target compound is substantially lower than the LogP of 1.82 reported for the parent 1H-pyrrolo[2,3-b]pyridine [1]. This 0.52 log unit difference corresponds to an approximately 3.3-fold lower octanol-water partition coefficient, predicting superior aqueous solubility and potentially reduced CYP-mediated metabolic clearance due to lower lipophilicity-driven enzyme binding [2].

Lipophilicity Solubility Metabolic stability

Zero Rotatable Bonds and Conformational Preorganization

The target compound possesses zero rotatable bonds , a feature that completely eliminates the conformational entropy penalty upon target binding relative to more flexible hinge-binding scaffolds such as 4-anilinoquinazolines (e.g., gefitinib has 10 rotatable bonds). In kinase inhibitor design, each frozen rotatable bond has been estimated to contribute approximately 0.5–1.5 kcal/mol to binding free energy through reduced entropic loss, translating to a potential 3- to 10-fold improvement in binding affinity compared to scaffolds with multiple rotatable bonds [1].

Conformational entropy Binding affinity Kinase selectivity

High-Yield Heck Cyclization Synthetic Route

A published synthetic route for the target compound employs a palladium-catalyzed intramolecular Heck reaction of a 3,5-dibromo-2-pyridylamine derivative with cyclopentanone, achieving a 65% isolated yield under standard conditions (Pd(OAc)2, DABCO, DMF, 140 °C, 8 h) . This compares favorably to multi-step approaches for analogous tricyclic pyrrolopyridine scaffolds, such as the synthesis of tetrahydrocyclopenta[b]pyrrolo[2,3-e]pyridine isomers, which often require 4–5 steps and give overall yields below 40% [1].

Synthetic accessibility Scale-up feasibility Medicinal chemistry

High-Purity Commercial Availability with Defined Specifications

The compound is commercially stocked at 98% purity (HPLC) by multiple vendors including Leyan (Product No. 1755142) and Chemsrc . This contrasts with closely related brominated analogs (e.g., 3-bromo-1,5,6,7-tetrahydro derivative, CAS 581083-15-0) which are typically offered at 95% purity . The higher baseline purity reduces the need for pre-use purification in biological assays and ensures consistent concentration-response data.

Procurement specification Quality control Batch consistency

Molecular Weight and Heavy Atom Count in Fragment-to-Lead Space

With a molecular weight of 158.2 g/mol and 12 heavy atoms , the target compound occupies a strategic position at the interface of fragment-like (MW ≤ 300) and lead-like (MW ≤ 350) chemical space. This is significantly lighter than the common kinase inhibitor scaffold pyrrolo[2,3-d]pyrimidine (MW 119.12 for parent, but most elaborated analogs exceed 350) and the widely used 4-anilinoquinazoline core (MW 221.26) [1]. The lower MW provides greater room for vector elaboration before exceeding Lipinski thresholds, offering a key advantage for fragment-to-lead campaigns.

Fragment-based drug discovery Lead-likeness Scaffold evolution

Cyclopenta[4,5]pyrrolo[2,3-B]pyridine: Application Scenarios


Conformationally Restricted Hinge Binder for Kinase Fragment Libraries

The compound's zero rotatable bonds and rigidified tricyclic architecture [1] make it an ideal hinge-binding fragment for kinase inhibitor discovery. Unlike flexible aniline- or quinazoline-based fragments, the preorganized geometry reduces entropic penalty upon target engagement and provides a defined spatial presentation of the pyrrole NH (H-bond donor) and pyridine N (H-bond acceptor) for ATP-site binding. Its low molecular weight (158.2 g/mol) also leaves ample room for vector elaboration.

CNS-Penetrant Lead Optimization Programs

With a PSA of 24.4 Ų and LogP of 1.30 [1], this scaffold falls within favorable ranges for CNS drug design (PSA < 60–70 Ų, LogP 1–3). Compared to 1H-pyrrolo[2,3-b]pyridine (PSA ~28.7 Ų, LogP 1.82), the lower PSA and lipophilicity predict improved passive brain penetration and reduced non-specific tissue binding, justifying scaffold selection when CNS exposure is a program requirement.

Gram-Scale Building Block for Parallel SAR Libraries

The validated synthetic route achieving 65% yield in a single Heck cyclization step and commercial availability at 98% purity support procurement for parallel synthesis campaigns. The scaffold's three functionalization vectors (positions 2, 3, and the pyrrole NH) enable rapid generation of diverse compound libraries, with the high commercial purity reducing pre-weighing purification steps and ensuring uniform starting material quality across library plates.

Selectivity-Driven Kinase Profiling via Scaffold Topology

The tetrahydrocyclopenta annulation creates a unique three-dimensional topology distinct from both the parent 7-azaindole and pyrrolo[2,3-d]pyrimidine scaffolds. In scaffold-hopping exercises across BTK and related kinases, subtle changes in ring fusion geometry have been shown to produce >10-fold shifts in off-target kinase inhibition profiles [1]. Procuring this specific scaffold therefore provides access to a selectivity space that cannot be accessed by purchasing the parent pyrrolo[2,3-b]pyridine and performing peripheral substitution alone.

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